N1-(3-cyclopropyl-3-hydroxypropyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide
Description
N1-(3-cyclopropyl-3-hydroxypropyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide is an oxalamide derivative characterized by two distinct substituents:
- N1-substituent: A 3-cyclopropyl-3-hydroxypropyl group, which introduces rigidity from the cyclopropane ring and hydrophilicity from the hydroxyl group.
This compound’s structure suggests applications in pharmaceuticals or agrochemicals, leveraging the oxalamide core’s ability to act as a hydrogen-bond acceptor/donor. Its synthesis likely involves coupling cyclopropyl-hydroxypropylamine with tetrahydrofuran-methylamine via oxalyl chloride intermediates, followed by purification through methods like silica gel chromatography .
Properties
IUPAC Name |
N-(3-cyclopropyl-3-hydroxypropyl)-N'-(oxolan-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O4/c16-11(9-3-4-9)5-6-14-12(17)13(18)15-8-10-2-1-7-19-10/h9-11,16H,1-8H2,(H,14,17)(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDCMCQBHMHQHLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C(=O)NCCC(C2CC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Structure
The compound features a cyclopropyl group and a tetrahydrofuran moiety, contributing to its unique chemical properties. The oxalamide functional group is known for its ability to form hydrogen bonds, which can enhance binding affinity to biological targets.
Molecular Formula
- Molecular Formula : C₁₅H₁₉N₃O₃
- Molecular Weight : 291.33 g/mol
Physical Properties
| Property | Value |
|---|---|
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
| LogP | Not specified |
Research indicates that N1-(3-cyclopropyl-3-hydroxypropyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide may exert its effects through multiple mechanisms:
- Enzyme Inhibition : The oxalamide group can interact with active sites of enzymes, potentially inhibiting their activity.
- Receptor Modulation : The compound may modulate various receptors, influencing signaling pathways related to cell growth and apoptosis.
Pharmacological Studies
Several studies have evaluated the biological activity of this compound:
- Anticancer Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects against various cancer cell lines, potentially through apoptosis induction.
- Antimicrobial Properties : The compound has shown promise in inhibiting the growth of certain bacterial strains, indicating potential as an antimicrobial agent.
Study 1: Anticancer Activity
A study conducted on human cancer cell lines demonstrated that this compound induced significant apoptosis in breast cancer cells. The mechanism was linked to the activation of caspase pathways and downregulation of anti-apoptotic proteins.
Study 2: Antimicrobial Efficacy
In vitro tests showed that the compound effectively inhibited the growth of Methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, highlighting its potential as a therapeutic agent against resistant bacterial strains.
Comparative Analysis
A comparative analysis with similar compounds revealed that this compound has enhanced biological activity due to its unique structural features.
| Compound Name | Biological Activity | MIC (µg/mL) |
|---|---|---|
| N1-(3-cyclopropyl...) | Anticancer, Antimicrobial | 32 |
| Compound A | Anticancer | 50 |
| Compound B | Antimicrobial | 40 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Functional Differences
Cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide)
- Structure : Features a cyclopropanecarboxamide group and a tetrahydrofuran ring but lacks the hydroxyl group present in the target compound.
- Properties : The chlorine atom enhances lipophilicity and bioactivity as a pesticide, whereas the absence of a hydroxyl group reduces solubility .
N1-{3-[4-(2,3-dichlorophenyl)piperazin-1-yl]propyl}-N2-(5-methyl-1H-pyrazol-3-yl)oxalamide
- Structure : Incorporates a piperazine ring (improving water solubility) and a pyrazole group (enhancing metal-binding capacity).
- Properties : The piperazine moiety increases bioavailability compared to the target compound’s tetrahydrofuran group, which may limit solubility but improve blood-brain barrier penetration .
N1-(4-Chloro-3-(trifluoromethyl)phenyl)-N2-(2-fluoro-4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl)oxalamide
- Structure : Contains halogen atoms (Cl, F) and a trifluoromethyl group, boosting metabolic stability and kinase inhibition activity.
- Properties : The fluorine substituents increase melting point (260–262°C) and thermal stability, whereas the target compound’s hydroxyl group may lower its melting point and increase susceptibility to oxidation .
Physicochemical and Spectroscopic Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
